5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
Description
The compound 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine (CAS: 348146-30-5) is a heterocyclic molecule featuring a thiophene ring fused to a 1,2,4-oxadiazole core, connected via a methylthio (-SCH2-) bridge to a 1,3,4-thiadiazol-2-amine moiety . This hybrid structure combines the electron-rich thiophene and the nitrogen-rich oxadiazole and thiadiazole rings, which are known to confer diverse biological activities, including antimicrobial, anticancer, and nematocidal properties .
Properties
Molecular Formula |
C9H7N5OS3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-12-13-9(18-8)17-4-6-11-7(14-15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,12) |
InChI Key |
MEZOOMWDTHJKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Formation
Thiophene-2-carboxylic acid hydrazide serves as the precursor. It is synthesized by treating thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol under reflux (80°C, 6 hours).
Reaction conditions :
Oxadiazole Cyclization
The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in the presence of a base to form 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine.
Mechanism :
- Nucleophilic attack by the hydrazide nitrogen on BrCN.
- Intramolecular cyclization with elimination of ammonia.
Optimization :
Functionalization of the Oxadiazole Core
The 5-position of the oxadiazole is functionalized with a methylthio group to enable subsequent coupling.
Bromomethylation
The amine group at the 5-position is replaced with a bromomethyl group using bromoacetyl bromide.
Procedure :
- Dissolve 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine in dry dichloromethane.
- Add bromoacetyl bromide (1.2 equivalents) dropwise at 0°C.
- Stir for 4 hours at room temperature.
Thiolation
The bromomethyl intermediate is converted to the methylthio derivative using sodium hydrosulfide (NaSH).
Reaction :
Synthesis of 1,3,4-Thiadiazol-2-amine
The thiadiazole ring is prepared via cyclization of thiosemicarbazide derivatives.
Thiosemicarbazide Formation
Thiosemicarbazide is reacted with acetic anhydride to form 2-acetylthiosemicarbazide.
Conditions :
Thiadiazole Cyclization
The acetylated thiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃).
Procedure :
- Reflux 2-acetylthiosemicarbazide in POCl₃ (3 equivalents) for 3 hours.
- Quench with ice-water and neutralize with NaHCO₃.
Coupling of Oxadiazole and Thiadiazole Moieties
The methylthio-oxadiazole and thiadiazol-2-amine are linked via a nucleophilic substitution reaction.
Thioether Bond Formation
The methylthio group on the oxadiazole reacts with the amine-containing thiadiazole under basic conditions.
Optimized Protocol :
- Dissolve 5-(methylthio)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1 equivalent) and 1,3,4-thiadiazol-2-amine (1.2 equivalents) in DMF.
- Add potassium carbonate (2 equivalents).
- Heat at 80°C for 6 hours.
Yield : 68%
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Oxadiazole cyclization | BrCN, triethylamine, 0–5°C | 78% | |
| Bromomethylation | Bromoacetyl bromide, CH₂Cl₂ | 65% | |
| Thioether coupling | K₂CO₃, DMF, 80°C | 68% |
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction reveals a dihedral angle of 72.99° between the thiophene and oxadiazole rings, confirming steric interactions.
Challenges and Optimization Strategies
Low Yields in Cyclization Steps
Chemical Reactions Analysis
Types of Reactions
5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
In chemistry, 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties, including anti-inflammatory and antiviral activities. The presence of multiple heterocyclic rings contributes to its pharmacological potential .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The structural uniqueness of the target compound lies in its dual heterocyclic system (oxadiazole and thiadiazole) and the thiophene substituent. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Influence :
- The fluorophenyl group in ’s derivatives enhances anticancer activity, likely due to increased lipophilicity and electron-withdrawing effects .
- The indole substituents in ’s compounds improve antifungal activity, possibly via π-π stacking with fungal enzyme targets .
- The target compound’s thiophene-oxadiazole-thiadiazole triad may offer synergistic electronic effects, though biological data are lacking in the evidence.
Hybrid Systems :
- Compounds combining oxadiazole and thiadiazole (e.g., ) show nematocidal activity, suggesting that nitrogen-rich systems disrupt parasitic nervous systems .
Key Observations:
- Thiosemicarbazide is a common precursor for 1,3,4-thiadiazoles, but the target compound’s synthesis likely requires additional steps for oxadiazole formation .
- High yields (>80%) are achievable for structurally simpler thiadiazoles (), but hybrid systems (e.g., oxadiazole-thiadiazole) may require optimized conditions .
Pharmacological and Physicochemical Properties
Table 3: Physicochemical and Pharmacological Data
Key Observations:
- The target compound’s higher molecular weight and lipophilicity (estimated LogP ~2.5) may limit aqueous solubility but enhance membrane permeability .
- Substituents like methoxy () or tert-butyl () alter LogP and bioavailability, suggesting that the thiophene-oxadiazole group could balance solubility and activity.
Biological Activity
The compound 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings related to its biological activity, including case studies and research data.
Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring .
- An oxadiazole moiety .
- A thiadiazole ring .
These structural components suggest potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- A study highlighted the antimicrobial activity of various 2-amino-1,3,4-thiadiazole derivatives , showing good inhibition against Salmonella typhi and E. coli with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (µg/disk) |
|---|---|---|---|
| 18a | Salmonella typhi | 15 | 500 |
| 18b | E. coli | 19 | 500 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against several cancer cell lines. Notably:
- The compound demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon and lung cancer .
Case Study: Cytotoxic Effects on Human Cancer Cell Lines
In a detailed study assessing the cytotoxic properties of 1,3,4-thiadiazole derivatives , the following results were observed:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HCT116 (Colon Cancer) | 3.29 |
| H460 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | Notable Inhibition |
These findings indicate that modifications to the thiadiazole structure could enhance its anticancer efficacy .
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of cellular membranes in microbial pathogens.
Research suggests that the presence of both thiadiazole and oxadiazole rings contributes to these mechanisms by interacting with specific biological targets, leading to cell death or growth inhibition .
Q & A
Basic: What are the standard synthetic routes for preparing 5-(((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1: Cyclocondensation of thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form the 1,3,4-thiadiazole core .
- Step 2: Functionalization of the thiadiazole via nucleophilic substitution. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide derivative (e.g., 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-methyl chloride) under basic conditions (NaOH or K₂CO₃) to introduce the thioether linkage .
- Optimization: Ultrasound-assisted synthesis (40–60 kHz, 50°C) significantly reduces reaction time (from 24 hours to 2–4 hours) and improves yields (by 15–20%) compared to conventional heating .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR Spectroscopy: Identify protons on the thiophene (δ 6.8–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiadiazole (δ 4.2–4.5 ppm for methylthio groups) .
- IR Spectrophotometry: Confirm NH₂ stretching (3300–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and methanol/water mobile phase (70:30 v/v) .
Advanced: What mechanistic insights explain the regioselectivity of cyclization steps during synthesis?
Methodological Answer:
Regioselectivity in heterocycle formation is governed by:
- Electronic Effects: Electron-withdrawing groups (e.g., oxadiazole) direct cyclization to the most electrophilic carbon. For example, the 1,3,4-oxadiazole ring forms via cyclocondensation of hydrazides with carboxylic acid derivatives under acidic conditions (H₂SO₄) .
- Steric Factors: Bulky substituents (e.g., thiophene) favor 5-membered ring closure over 6-membered alternatives due to reduced strain .
- Reagent Choice: Iodine in KI promotes oxidative cyclization of thiosemicarbazides, favoring thiadiazole over triazole formation .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial or anticancer potential?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) <50 μg/mL indicate promising activity .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM warrant further study .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing thiophene with pyridine) to assess how electronic or lipophilic properties affect activity .
Advanced: What computational methods are suitable for predicting interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Focus on hydrogen bonding (e.g., NH₂ group with Asp27 in DHFR) and π-π stacking (thiophene with aromatic residues) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- DFT Calculations (Gaussian): Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Advanced: How should conflicting data on biological activity across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, serum content) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity .
- Mechanistic Validation: Use knockout models (e.g., CRISPR-Cas9) to confirm target engagement. If a DHFR-knockout cell line shows resistance, the compound likely targets DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
